1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane
Description
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane is a seven-membered diazepane ring derivative substituted with two (2-chloro-1,3-thiazol-5-yl)methyl groups. This compound is structurally distinct due to its bis-thiazolylmethyl substitution, which may influence binding interactions, solubility, and metabolic stability.
Properties
IUPAC Name |
2-chloro-5-[[4-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N4S2/c14-12-16-6-10(20-12)8-18-2-1-3-19(5-4-18)9-11-7-17-13(15)21-11/h6-7H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZCCHDYWKSTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CC2=CN=C(S2)Cl)CC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-chloro-1,3-thiazole derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of thiazole derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole rings can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole
- Structure : 1,4-diazepane linked to a phenyl-substituted 1,2,4-thiadiazole ring.
- Key Features :
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane
- Structure : 1,4-diazepane substituted with a chlorophenyl-pyrazole group.
- Key Features :
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane
- Structure : Bulky benzhydryl group attached to the diazepane.
- Key Features :
1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,4-diazepane
- Structure : Pyridine ring substituted with chloro and trifluoromethyl groups.
- Key Features: Trifluoromethyl groups improve metabolic stability and electronegativity, enhancing binding to hydrophobic pockets .
1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane
- Structure : Two 3-fluorobenzyl groups attached to the diazepane.
- Key Features :
Comparative Analysis Table
Key Findings
Substituent Impact: Thiazole vs. Halogen Effects: Chlorine in the target compound may enhance antimicrobial activity, whereas fluorine in fluorobenzyl derivatives () improves pharmacokinetics. Bulkiness: Bulky substituents (e.g., benzhydryl in ) reduce solubility but increase membrane permeability.
Biological Targets :
- Thiadiazole- and pyridine-substituted analogs () target microbial efflux pumps or enzymes.
- Pyrazole derivatives () show CNS receptor selectivity, suggesting divergent therapeutic applications.
Synthetic Accessibility :
- The target compound’s bis-thiazolylmethyl groups require multi-step synthesis (e.g., cyclization and alkylation), whereas pyridine derivatives () are synthesized via simpler nucleophilic substitutions.
Biological Activity
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane is a synthetic organic compound notable for its potential biological activities. This compound features a diazepane core with two thiazole rings, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicine and other fields.
- IUPAC Name : 2-chloro-5-[[4-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl]methyl]-1,3-thiazole
- Molecular Formula : C12H14Cl2N4S2
- Molecular Weight : 349.30236 g/mol
- CAS Number : 1208855-56-4
Synthesis
The synthesis of this compound typically involves the reaction of 1,4-diazepane with 2-chloro-1,3-thiazole derivatives. Common methods include:
- Reagents : Sodium hydride or potassium carbonate as bases.
- Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions : Elevated temperatures to ensure complete conversion.
Antimicrobial Properties
Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that similar thiazole derivatives can inhibit the growth of various bacterial strains. The presence of chlorine atoms may enhance this effect by increasing the lipophilicity of the molecule, allowing better membrane penetration .
Antifungal Properties
Compounds like this compound are also being investigated for antifungal activities:
- Mechanism of Action : The thiazole rings are believed to interfere with fungal cell wall synthesis or disrupt cellular processes essential for fungal survival .
Cytotoxicity Studies
A series of cytotoxicity assays have been performed to evaluate the effects of this compound on cancer cell lines:
These findings suggest that the compound has potential as an anticancer agent, particularly against specific malignancies.
Case Studies
Several studies have highlighted the biological activity of thiazole derivatives:
- Study on Anticancer Activity : A compound structurally similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 27.3 μM .
- Antimicrobial Screening : Various thiazole derivatives were screened against common pathogens and showed promising results in inhibiting bacterial growth at low concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
